(2-Oxocyclopentylidene)acetic acid
Overview
Description
(E)-2-(2-Oxocyclopentylidene)acetic acid is an organic compound characterized by a cyclopentylidene ring structure with an oxo group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-Oxocyclopentylidene)acetic acid typically involves the condensation of cyclopentanone with acetic acid derivatives under acidic or basic conditions. One common method is the aldol condensation reaction, where cyclopentanone reacts with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of (E)-2-(2-Oxocyclopentylidene)acetic acid may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(2-Oxocyclopentylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Scientific Research Applications
(E)-2-(2-Oxocyclopentylidene)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-(2-Oxocyclopentylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Cyclopentanone: Shares the cyclopentylidene ring structure but lacks the acetic acid moiety.
2-Oxocyclopentanecarboxylic acid: Similar structure with an additional carboxylic acid group.
Cyclopentylideneacetic acid: Lacks the oxo group but has a similar acetic acid moiety.
Uniqueness: (E)-2-(2-Oxocyclopentylidene)acetic acid is unique due to the presence of both the oxo group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(2-oxocyclopentylidene)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKWSXOOCRCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739617 | |
Record name | (2-Oxocyclopentylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91747-26-1, 89966-37-0 | |
Record name | 2-(2-Oxocyclopentylidene)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91747-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Oxocyclopentylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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